![molecular formula C9H20N2O B2501397 rac-2-[(2R,6S)-2,6-dimethylmorpholin-4-yl]propan-1-amine, cis CAS No. 1592018-91-1](/img/structure/B2501397.png)
rac-2-[(2R,6S)-2,6-dimethylmorpholin-4-yl]propan-1-amine, cis
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis of a New Chiral Cyclic Aminal
The study presented in the first paper describes the synthesis of a chiral cyclic aminal, specifically 4,9-dimethyl-1,3,6,8-tetraazatricyclo[4.4.1.1^3,8]dodecane, from rac-1,2-propanediamine and paraformaldehyde in an aqueous solution. The resulting compound exhibits axial chirality, which was confirmed through ^1H NMR analysis. This compound represents the first example of an azaadamantane derivative with such chirality. Furthermore, the synthesized aminal was utilized in a Mannich type reaction with p-chlorophenol, yielding a racemic mixture of a bisphenol compound, whose crystal structure was elucidated using single X-ray diffraction analysis .
Exploration of Supramolecular Assemblies
The second paper explores the supramolecular assemblies formed by rac-1,3-cyclohexanedicarboxylic acid with various organic and metal entities. The assemblies were prepared through a slow-evaporation crystallization method at ambient conditions, resulting in unique three-dimensional networks. Notably, the acid appears in different conformations across the complexes, with the cis form present in some and the trans form in others. In one particular assembly, both cis and trans conformers were observed. The study highlights the intricate hydrogen bonding networks formed by water molecules within the channels of these assemblies .
Synthesis and Stereochemistry of Isoquinoline Derivatives
The third paper focuses on the synthesis of racemic cis and trans isomers of 1,2-dimethyl-4-hydroxy-6,7-dimethoxy-1,2,3,4-tetrahydro-isoquinoline. The relative configuration of these amino alcohols was determined through detailed NMR and IR spectroscopic analysis. The comparison of the NMR spectra of the synthesized compounds with that of gigantine confirmed that they are distinct entities .
Molecular Structure Analysis
The molecular structures of the synthesized compounds across the studies were determined using various analytical techniques. Single X-ray diffraction analysis provided insights into the crystal structure of the bisphenol compound derived from the chiral cyclic aminal . Spectroscopic methods, including NMR and IR, were employed to elucidate the relative configurations of the isoquinoline derivatives . These analyses are crucial for understanding the stereochemistry and potential reactivity of the compounds.
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds include the formation of a cyclic aminal through the reaction of rac-1,2-propanediamine with paraformaldehyde , and the synthesis of isoquinoline derivatives . The Mannich type reaction used to produce the bisphenol compound from the chiral cyclic aminal demonstrates the potential for further functionalization of the synthesized compounds .
Physical and Chemical Properties Analysis
The studies provide a glimpse into the physical and chemical properties of the synthesized compounds. The presence of axial chirality, different conformations of the cyclohexanedicarboxylic acid, and the detailed hydrogen bonding networks are indicative of the complex nature of these compounds. The physical properties, such as solubility and crystallinity, can be inferred from the methods of synthesis and purification, while the chemical properties are reflected in the reactivity and the types of reactions the compounds can undergo .
Aplicaciones Científicas De Investigación
Carcinogenic Potency Evaluation
The cis isomer of nitroso-2,6-dimethylmorpholine, related to rac-2-[(2R,6S)-2,6-dimethylmorpholin-4-yl]propan-1-amine, cis, has been evaluated for carcinogenic potency. Studies involving Fischer 344 rats showed that the trans isomer of Me2NMOR is a more potent carcinogen than the cis isomer. The survival of animals was consistently longer at the lower dose of each isomer, indicating a dose-dependent effect on carcinogenicity (Lijinsky & Reuber, 1980).
Synthesis and Stereochemistry
The synthesis and relative configuration of rac. cis- and trans-1,2-dimethyl-4-hydroxy-6,7-dimethoxy-1,2,3,4-tetrahydro-isoquinoline have been studied. These amino alcohols' configurations were determined through detailed analysis of NMR and IR spectra. This research is relevant for understanding the structural aspects of similar compounds (Grethe, Uskokovice, Williams, & Brossi, 1967).
Photochemical Synthesis
In the field of photochemistry, the synthesis of enantiomerically pure compounds from rac-tetrahydro-2,2-dimethyl-3-furancarbaldehyde, related to the target compound, has been explored. This involves key steps like optical resolution and photoinduced dihydrofuran-cyclopropanecarbaldehyde rearrangement, showcasing the compound's potential in synthetic photochemistry (Frauenrath & Philipps, 1985).
Ligand Efficiency in Catalysis
The compound cis-2-amino-3,3-dimethyl-1-indanol, similar to rac-2-[(2R,6S)-2,6-dimethylmorpholin-4-yl]propan-1-amine, cis, was used to create a phosphorus-containing oxazoline ligand. This ligand showed high efficiency in palladium-catalyzed enantioselective allylic amination reactions, indicating the compound's utility in catalytic processes (Sudo & Saigo, 1997).
Metabolic Studies
Metabolic studies of the cis and trans isomers of N-nitroso-2,6-dimethylmorpholine, which relate closely to the target compound, have been conducted. These studies reveal insights into the metabolism pathways and the formation of specific metabolites in different species, contributing to the understanding of the metabolic fate of similar compounds (Underwood & Lijinsky, 1984).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
The future directions for the use and study of “rac-2-[(2R,6S)-2,6-dimethylmorpholin-4-yl]propan-1-amine, cis” are not specified in the sources I found . The potential applications and research directions for a compound often depend on its properties and the current state of related scientific research.
Propiedades
IUPAC Name |
2-[(2S,6R)-2,6-dimethylmorpholin-4-yl]propan-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2O/c1-7(4-10)11-5-8(2)12-9(3)6-11/h7-9H,4-6,10H2,1-3H3/t7?,8-,9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNSSMMIAROTMLD-CBLAIPOGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C(C)CN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN(C[C@@H](O1)C)C(C)CN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2R,6S)-2,6-dimethylmorpholin-4-yl]propan-1-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(1,3-dioxoisoindolin-2-yl)acetamide](/img/structure/B2501318.png)
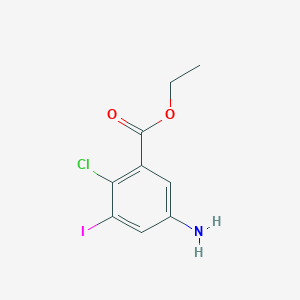


![N-[3-(5-Cyclopropyl-4-phenyl-1,2,4-triazol-3-yl)propyl]prop-2-enamide](/img/structure/B2501325.png)
![7-(tert-butyl)-1-methyl-3-(2-methylallyl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2501326.png)
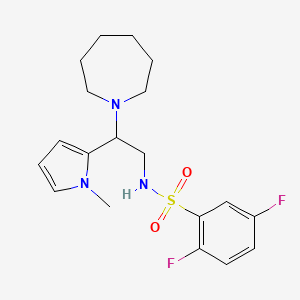
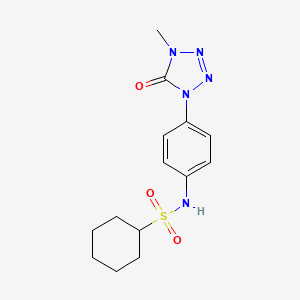
![2-((3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(3-chloro-4-methylphenyl)acetamide](/img/structure/B2501333.png)
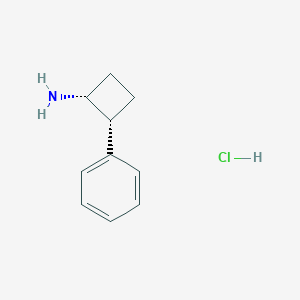
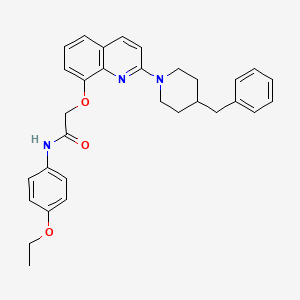
![tert-Butyl (1R*,4R*)-4-[(cyclopentylmethyl)amino]cyclohexylcarbamate](/img/structure/B2501337.png)